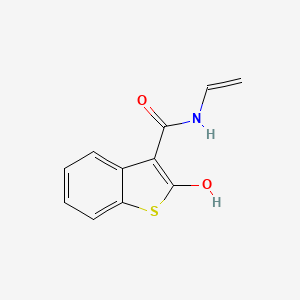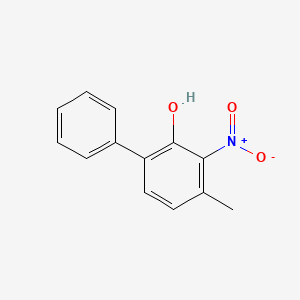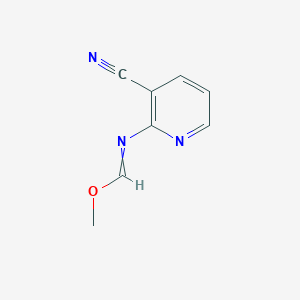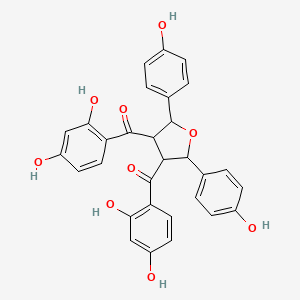![molecular formula C9H21O2PS2 B14300479 O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate CAS No. 113341-24-5](/img/structure/B14300479.png)
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS2 It is known for its unique structure, which includes both phosphonothioate and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with propyl alcohol and 2-(propylsulfanyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3P(S)Cl2+C3H7OH+HSCH2CH2C3H7→CH3P(S)(OCH2CH2C3H7)(SCH2CH2C3H7)+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonothioate group can be reduced to phosphine derivatives.
Substitution: The alkoxy and sulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The phosphonothioate group plays a crucial role in this binding process, forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate
- O-Isopropyl S-[2-(isopropylsulfanyl)ethyl] methylphosphonothioate
- O-Butyl S-[2-(butylsulfanyl)ethyl] methylphosphonothioate
Uniqueness
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate is unique due to its specific alkyl chain length and the presence of both phosphonothioate and sulfanyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
113341-24-5 |
|---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[methyl(2-propylsulfanylethylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-6-11-12(3,10)14-9-8-13-7-5-2/h4-9H2,1-3H3 |
InChI Key |
JBVNASFQSFWVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)SCCSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)

![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)


![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)

![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)



![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
